

YF479: A Novel Histone Deacetylase Inhibitor for Breast Cancer Therapy

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Compound of Interest

Compound Name: YF479

Cat. No.: B12416447

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An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the preclinical data on **YF479**, a novel histone deacetylase (HDAC) inhibitor, and its mechanism of action in breast cancer. The information is intended for researchers, scientists, and professionals in drug development.

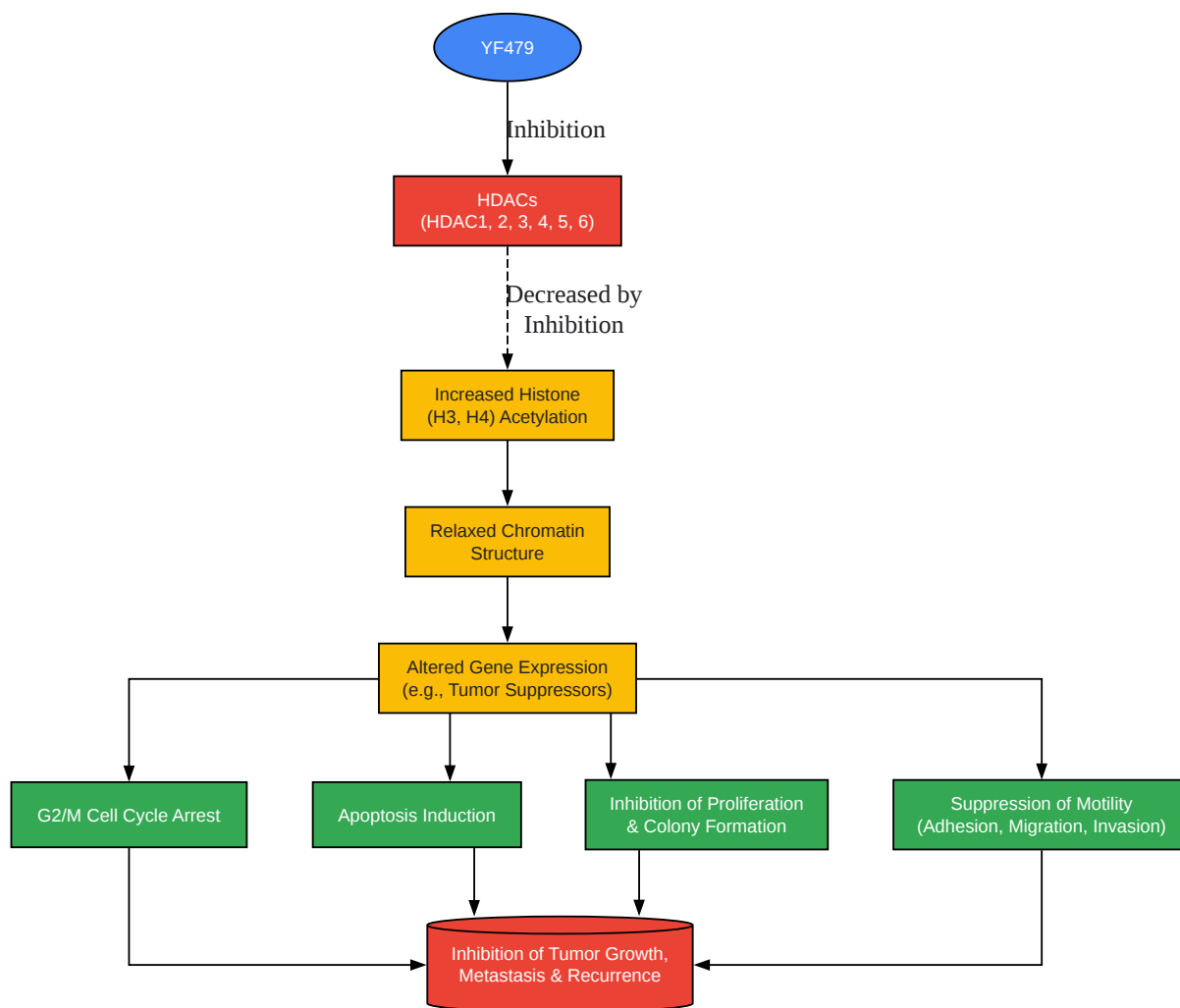
Core Mechanism of Action

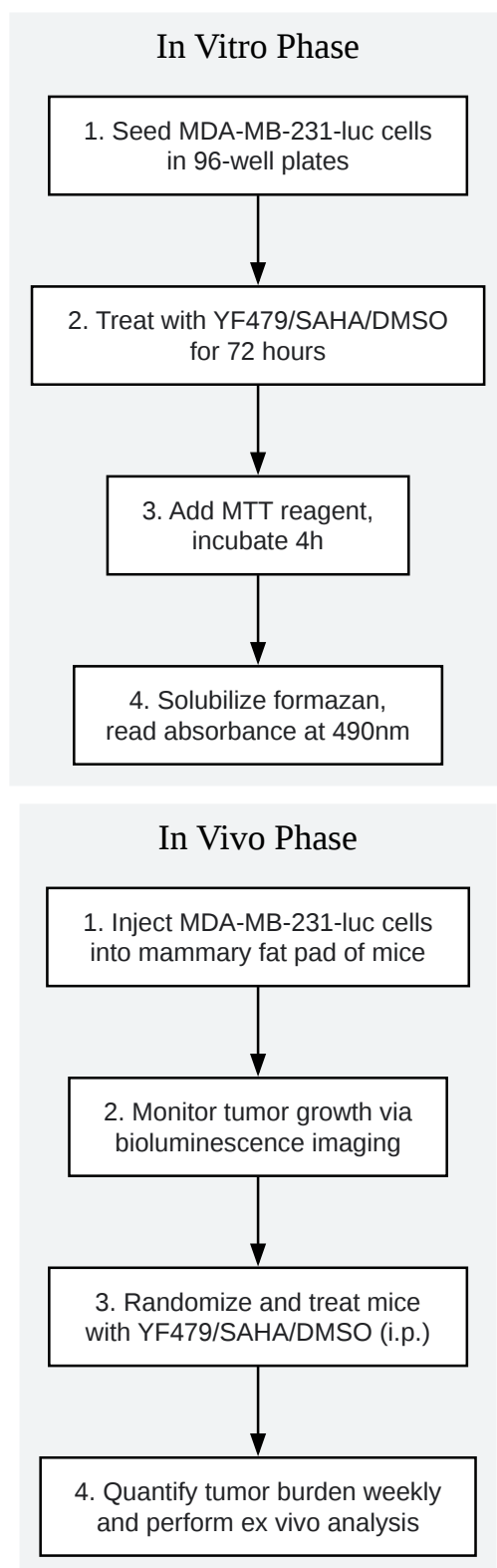
YF479 is a potent, hydroxamic acid-based small molecule that functions as a histone deacetylase inhibitor (HDACI).^[1] Its primary mechanism of action is the inhibition of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression.^{[2][3]} HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes.^[3]

By inhibiting HDACs, **YF479** increases the acetylation of histones H3 and H4.^{[1][4]} This leads to a more relaxed chromatin state, facilitating the transcription of genes that can suppress cancer cell growth, induce cell cycle arrest, and promote apoptosis.^[3] Preclinical studies have shown that **YF479** is a bona fide HDACI, with in vitro and in vivo activity that is more potent than the FDA-approved HDACI, SAHA (Vorinostat).^{[1][2]} Furthermore, **YF479** has been observed to down-regulate the expression of multiple HDACs, including HDAC1, 2, 3, 4, 5, and 6 in breast cancer cells.^{[1][4]}

The downstream effects of HDAC inhibition by **YF479** in breast cancer cells are multifaceted and include:

- Induction of Cell Cycle Arrest: **YF479** promotes a significant arrest of breast cancer cells in the G2/M phase of the cell cycle.[\[1\]](#)
- Induction of Apoptosis: The compound effectively induces programmed cell death in breast cancer cells.[\[1\]](#)
- Inhibition of Cell Proliferation and Colony Formation: **YF479** significantly reduces the viability and clonogenic potential of breast cancer cells.[\[2\]](#)
- Suppression of Tumor Cell Motility: The compound has been shown to inhibit key processes involved in metastasis, including cell adhesion, migration, and invasion.[\[1\]](#)





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